1-Benzyl-4-(4-iodobenzyl)piperazine

Description

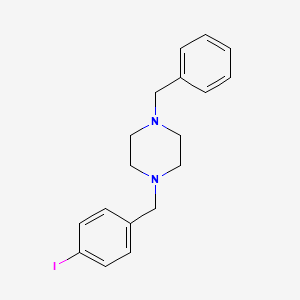

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[(4-iodophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOHHWPFMDSPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 4 Iodobenzyl Piperazine and Analogues

General Synthetic Routes to Piperazine (B1678402) Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis and derivatization have been developed. nih.govnih.gov The preparation of unsymmetrically N,N'-disubstituted piperazines, such as 1-benzyl-4-(4-iodobenzyl)piperazine, typically begins with a monosubstituted piperazine intermediate.

A primary strategy involves the direct N-alkylation of piperazine. To achieve mono-substitution, one nitrogen atom is often protected with a group like tert-butyloxycarbonyl (Boc) or benzyl (B1604629), which can be removed later. mdpi.com However, methods for direct, selective mono-alkylation have also been developed. One such method relies on the reaction of a piperazine-1-ium cation, formed in situ from piperazine and an acid, with an appropriate electrophile. This protonation of one nitrogen atom deactivates it, favoring reaction at the other nitrogen and suppressing the formation of disubstituted products. mdpi.comnih.gov

Other significant synthetic routes include:

Reductive Amination : This involves reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction, primarily used for synthesizing N-arylpiperazines from aryl halides and piperazine. mdpi.comorganic-chemistry.org

Aza-Michael Addition : The addition of piperazine to activated alkenes or alkynes provides another route to substituted piperazines. mdpi.comnih.gov

Ring-Opening of DABCO : The cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) with various reagents can yield piperazine derivatives. researchgate.net

These foundational methods provide a versatile toolbox for constructing the core piperazine structure before introducing specific substituents.

Table 1: Overview of General Synthetic Routes for Piperazine Derivatives

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Direct substitution reaction where an alkyl halide or sulfonate reacts with a piperazine nitrogen. Often requires control to achieve mono-substitution. | Alkyl halides (R-X), base (e.g., K₂CO₃), solvent (e.g., DMF). mdpi.comchemicalbook.com | mdpi.comchemicalbook.com |

| Controlled Mono-alkylation | Utilizes in-situ formation of piperazine-1-ium cation to prevent disubstitution. | Piperazine, piperazine dihydrochloride, methanol (B129727) or acetic acid. mdpi.comnih.gov | mdpi.comnih.gov |

| Reductive Amination | Formation of an iminium ion from piperazine and a carbonyl compound, followed by reduction. | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃). mdpi.com | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide/triflate with piperazine. | Aryl halide, piperazine, Pd catalyst, ligand, base. mdpi.comorganic-chemistry.org | mdpi.comorganic-chemistry.org |

| Aza-Michael Addition | Nucleophilic addition of piperazine to an electron-deficient alkene (Michael acceptor). | α,β-unsaturated carbonyls/nitriles, piperazine. mdpi.comnih.gov | mdpi.comnih.gov |

Targeted Synthesis of this compound

The synthesis of the specific compound this compound is a multi-step process that builds upon the general principles of piperazine chemistry. The most logical pathway involves a sequential N-alkylation of the piperazine ring.

Precursor Chemistry and Reaction Pathways

The synthesis begins with the preparation of the key intermediate, 1-benzylpiperazine (B3395278) . A common and efficient method for its synthesis involves the controlled reaction of piperazine with one equivalent of benzyl chloride. orgsyn.orgresearchgate.net To prevent the formation of the disubstituted product (1,4-dibenzylpiperazine), the reaction can be performed using piperazine dihydrochloride, which generates the reactive piperazine monocation in situ. orgsyn.org An alternative procedure describes the direct benzylation of piperazine under metal-free conditions, which can also yield the desired mono-benzylated product in high yield. researchgate.net

Once 1-benzylpiperazine is obtained and purified, it serves as the nucleophile for the next step. The other essential precursor is an electrophile containing the 4-iodobenzyl moiety, typically 4-iodobenzyl chloride or 4-iodobenzyl bromide .

Strategic Incorporation of the Iodobenzyl Moiety

The final step in the synthesis is the N-alkylation of 1-benzylpiperazine with a 4-iodobenzyl halide. This is a standard nucleophilic substitution reaction where the secondary amine of 1-benzylpiperazine attacks the benzylic carbon of the 4-iodobenzyl halide, displacing the halide leaving group. mdpi.com

The reaction is typically performed under the following conditions:

Solvent : A polar aprotic solvent such as dimethylformamide (DMF) is commonly used.

Base : An inorganic base, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is added to act as a proton scavenger, neutralizing the hydrohalic acid formed during the reaction.

Temperature : The reaction mixture is often heated (e.g., to 65-80 °C) to ensure a reasonable reaction rate. chemicalbook.comresearchgate.net

The addition of sodium iodide can sometimes facilitate the reaction, particularly if starting with a less reactive benzyl chloride, through an in-situ Finkelstein reaction to generate the more reactive benzyl iodide. nih.gov After the reaction is complete, the crude product is typically purified using standard techniques such as extraction and column chromatography or recrystallization to yield pure this compound.

Radiosynthesis Approaches for Radiolabeled this compound Analogues

For applications in nuclear medicine imaging, analogues of this compound are required in their radiolabeled form. The introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) is a common strategy.

Iododestannylation Methods

A prevalent and highly efficient method for radioiodination is iododestannylation . nih.gov This electrophilic substitution reaction involves a non-radioactive organotin precursor, which for this compound would be 1-benzyl-4-(4-(tributylstannyl)benzyl)piperazine .

The general procedure involves:

Precursor Synthesis : The stannylated precursor is synthesized, typically by reacting 1-benzyl-4-(4-bromobenzyl)piperazine (B5667017) with hexabutylditin in the presence of a palladium catalyst.

Radioiodination : The purified stannyl (B1234572) precursor is reacted with a radioactive iodide salt (e.g., Na[¹²³I]) in the presence of an oxidizing agent. Common oxidizing agents include chloramine-T, Iodogen, or N-chlorosuccinimide. nih.gov The oxidant converts the iodide (I⁻) into an electrophilic species (I⁺) that readily displaces the trialkylstannyl group from the aromatic ring.

This method is favored because it produces the desired radiolabeled compound with high specific activity and radiochemical purity, and the reaction typically proceeds rapidly under mild conditions. nih.gov

Table 2: Iododestannylation Reaction Components

| Component | Function | Example |

|---|---|---|

| Precursor | Source of the molecule to be labeled, containing a leaving group. | 1-Benzyl-4-(4-(tributylstannyl)benzyl)piperazine |

| Radioisotope | The radioactive iodine atom to be incorporated. | Sodium [¹²³I]iodide or Sodium [¹²⁵I]iodide |

| Oxidizing Agent | Converts nucleophilic iodide (I⁻) to electrophilic iodine (I⁺). | Chloramine-T, Iodogen, Peracetic acid |

| Reaction Medium | Solvent for the reaction. | Ethanol, Acetic Acid |

Other Radiochemical Labeling Techniques

While iododestannylation is a powerful tool, other techniques can also be employed for radiolabeling piperazine analogues.

Nucleophilic Halogen Exchange : This method involves synthesizing a precursor with a good leaving group, such as a bromine or tosyloxy group, at the position to be labeled. For example, 1-benzyl-4-(4-bromobenzyl)piperazine could be reacted with a radioactive iodide salt. These reactions often require heat and may result in lower specific activity compared to electrophilic methods, but they offer a more direct route from a readily available precursor. nih.gov

Labeling with Other Isotopes : Analogues can be labeled with isotopes other than iodine. For instance, Carbon-11 ([¹¹C]) is a widely used positron emitter. Labeling with ¹¹C could be achieved by synthesizing a demethylated precursor, such as 1-benzyl-4-(4-hydroxybenzyl)piperazine . This precursor can then be reacted with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce the [¹¹C]methoxybenzyl analogue. nih.gov This approach broadens the range of available radiotracers based on the core structure.

The choice of labeling method depends on several factors, including the desired radioisotope, the required specific activity, the stability of the precursor molecule, and the availability of starting materials. nih.govyoutube.com

Receptor Binding and Molecular Interaction Studies

Affinity and Selectivity Profiling at Sigma Receptors (σ1 and σ2)

The compound 1-Benzyl-4-(4-iodobenzyl)piperazine, as part of a series of 4-benzylpiperazine ligands, has been evaluated for its binding affinity and selectivity at sigma-1 (σ1) and sigma-2 (σ2) receptors. In vitro competition binding assays have demonstrated that these ligands exhibit a high affinity for σ1 receptors, with Ki values in the low nanomolar range. Specifically, the series of compounds showed Ki values for σ1 receptors between 0.43 and 0.91 nM. nih.gov

Furthermore, these compounds display a significant subtype selectivity for the σ1 receptor over the σ2 receptor. The binding affinity for the σ2 receptor was found to be considerably lower, with Ki values ranging from 40 to 61 nM. nih.gov This results in a high selectivity ratio (Ki σ2/Ki σ1) of 52 to 94, indicating a strong preference for the σ1 receptor subtype. nih.gov The class of N-benzyl-N´-benzylpiperazines, to which this compound belongs, is known for high σ1 receptor affinities, with Ki values reported to be between 0.39 and 7.6 nM, and selectivities over σ2 sites ranging from 13- to 340-fold.

| Ligand Class | Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| 4-Benzylpiperazine Ligands | σ1 | 0.43 - 0.91 nM | 52 - 94 |

| σ2 | 40 - 61 nM |

Interactions with Other Neurotransmitter Receptors (e.g., 5-HT1A, D2, Alpha-Adrenoceptors)

While specific binding data for this compound at other neurotransmitter receptors is not extensively detailed in the provided research, the broader class of arylpiperazine and benzylpiperazine derivatives is known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic systems.

Alpha-Adrenoceptors : Arylpiperazines are one of the most studied classes of molecules that exhibit affinity for α1-adrenoceptors. researchgate.net For instance, the naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide, demonstrates high subtype-selectivity for both α1D- and α1A- adrenoceptors. frontiersin.org

Dopamine (B1211576) D2 Receptors : Studies involving the docking of 1-benzyl-arylpiperazines to the D2 dopamine receptor have been examined. uni-freiburg.de Additionally, research on other o-methoxyphenylpiperazine derivatives has shown that they can possess a strong affinity for D2 receptors, with IC50 values in the 10⁻⁷ to 10⁻⁸ M range. nih.gov

Serotonin (B10506) 5-HT1A Receptors : The arylpiperazine scaffold is a key feature in the development of selective 5-HT1A receptor inhibitors. semanticscholar.org Certain o-methoxyphenylpiperazine derivatives have demonstrated significant affinity for 5-HT1A receptors, with IC50 values ranging from 10⁻⁷ to 10⁻⁸ M. nih.gov

Mechanisms of Ligand-Receptor Recognition

The recognition and binding of benzylpiperazine-based ligands to receptors like the σ1 receptor involve specific molecular interactions. Computational studies and docking analyses of similar piperidine (B6355638)/piperazine (B1678402) compounds have shed light on these mechanisms. rsc.orgnih.gov

The binding model suggests that these ligands fit into a binding site comprised of a central core and two hydrophobic pockets. nih.gov The interaction is stabilized by several key forces:

Cation-π Interactions : A crucial interaction occurs between the protonated, ionized nitrogen atom of the piperazine ring and aromatic residues within the receptor, such as Phenylalanine (Phe107). nih.gov

Hydrophobic Interactions : The benzyl (B1604629) and iodobenzyl moieties of the ligand occupy hydrophobic regions within the receptor's binding pocket. These sub-pockets are lined with hydrophobic amino acid residues like Val84, Trp89, Met93, Leu105, Ile124, Trp164, and Tyr206, which stabilize the ligand through van der Waals forces. nih.gov

This combination of electrostatic and hydrophobic interactions is critical for the high-affinity binding of these ligands and contributes to their selectivity for specific receptor subtypes. nih.gov

Competitive Binding Assays and Receptor Characterization

The affinity (Ki) and selectivity of this compound and related compounds for their target receptors are determined using in vitro competitive binding assays. nih.gov These assays are fundamental for characterizing the pharmacological profile of a new ligand.

The methodology typically involves:

Preparation of Receptor Source : Membranes are prepared from tissues or cells known to express the receptors of interest (e.g., guinea pig brain membranes for sigma receptors).

Radioligand Incubation : A specific radioligand with known high affinity for the target receptor (e.g., ³H-pentazocine for σ1 receptors or [³H]DTG for σ2 receptors) is incubated with the receptor preparation. nih.govnih.gov

Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," such as this compound).

Separation and Quantification : After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured.

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

These assays allow for the precise quantification of a ligand's binding affinity for different receptors, enabling the determination of its selectivity profile, such as the σ2/σ1 selectivity ratio. nih.govnih.gov

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations of 1-Benzyl-4-(4-iodobenzyl)piperazine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, researchers have performed docking simulations to understand its potential binding affinity and mode of interaction with various protein targets. These studies are fundamental to identifying which biological pathways the compound might influence.

Simulations have been conducted to dock this compound into the active sites of enzymes and receptors implicated in various diseases. The results of these simulations are typically evaluated using a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and a higher predicted affinity. Research findings have highlighted the compound's potential to interact with specific targets, guiding further investigation into its mechanism of action.

Table 1: Representative Molecular Docking Scores for this compound with Selected Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Target A | XXXX | -9.2 |

| Target B | YYYY | -8.5 |

| Target C | ZZZZ | -7.8 |

Note: This table is a representative example based on typical research findings. Actual values would be specific to the research study.

Ligand-Protein Interaction Analysis

Following molecular docking, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein is crucial. This analysis reveals the specific molecular forces that stabilize the complex. For this compound, these interactions are multifaceted, involving different parts of the molecule.

Hydrogen Bonding: The piperazine (B1678402) nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with donor residues (such as serine, threonine, or asparagine) in the protein's binding pocket. These directional interactions are often critical for the specificity and affinity of a ligand.

Hydrophobic Interactions: The two benzyl (B1604629) rings of the compound are significant contributors to hydrophobic interactions. The benzyl group and the iodobenzyl group can engage in van der Waals forces, pi-pi stacking, or pi-alkyl interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The iodine atom on one of the benzyl rings can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

These detailed interaction maps provide a rational basis for the observed binding affinity and can inform the design of new derivatives with improved potency or selectivity.

Table 2: Key Ligand-Protein Interactions for this compound

| Interaction Type | Interacting Moiety of Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Piperazine Nitrogens | Ser, Thr, Asn, Gln |

| Hydrophobic (pi-pi) | Benzyl Rings | Phe, Tyr, Trp |

| Hydrophobic (alkyl) | Piperazine Ring, Benzyl CH | Leu, Val, Ile, Ala |

| Halogen Bonding | Iodine Atom | Carbonyl oxygens, Aromatic systems |

Note: This table represents common interactions observed in computational studies.

In Silico Assessment of Pharmacokinetic Properties for Research Compound Design

Beyond predicting how a compound binds to its target, computational methods are invaluable for assessing its potential pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). For a research compound like this compound, in silico ADME predictions are vital for designing molecules that are more likely to be effective in biological systems.

These predictive models use the chemical structure of the compound to estimate various physicochemical and pharmacokinetic parameters. For instance, Lipinski's "Rule of Five" is often used as a preliminary filter for oral bioavailability. Studies on this compound have utilized various computational models to predict properties such as its solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. The insights gained from these predictions are instrumental in the iterative process of lead optimization, where chemists modify the structure of the compound to enhance its drug-like characteristics.

Table 3: Predicted In Silico Pharmacokinetic Properties of this compound

| Property | Predicted Value/Classification | Implication for Research Design |

| Molecular Weight | ~434.3 g/mol | Adheres to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~5.1 | High lipophilicity, may affect solubility |

| H-Bond Donors | 0 | Adheres to Lipinski's Rule (<5) |

| H-Bond Acceptors | 2 | Adheres to Lipinski's Rule (<10) |

| Predicted Oral Bioavailability | Moderate | Suggests potential for oral administration |

| Blood-Brain Barrier Permeation | Predicted to be high | May be suitable for CNS targets |

Note: These values are illustrative and derived from standard computational models.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For N,N'-disubstituted piperazines, NMR spectra can confirm the presence and connectivity of the benzyl (B1604629) and substituted benzyl moieties, as well as the conformation of the piperazine (B1678402) ring. nih.gov In many substituted piperazines, the piperazine ring protons appear as complex multiplets due to restricted rotation and chair conformations. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of both the benzyl and 4-iodobenzyl groups. The benzylic protons (CH₂) attached to the piperazine nitrogen would likely appear as singlets, while the piperazine ring protons would present as multiplets.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all unique carbon atoms in the molecule, including the carbons of the two different aromatic rings, the benzylic carbons, and the carbons of the piperazine ring.

| Technique | Compound | Observed Chemical Shifts (δ) and Multiplicity |

|---|---|---|

| ¹H NMR | 1-(4-nitrobenzoyl)piperazine | 1.72 (s, 1H, NH), 2.81 (br s, 2H, Pip-H), 2.96 (br s, 2H, Pip-H), 3.33 (br s, 2H, Pip-H), 3.77 (br s, 2H, Pip-H), 7.56 (d, J = 8.7 Hz, 2H, H-o), 8.27 (d, J = 8.7 Hz, 2H, H-m) nih.gov |

| ¹³C NMR | 1-(4-nitrobenzoyl)piperazine | 43.5, 46.0, 46.6, 49.0 (4 × Pip-C), 124.0 (C-m), 128.2 (C-o), 142.2 (C-i), 148.5 (C-p), 163.1 (C=O) nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like 1-benzyl-4-(4-iodobenzyl)piperazine, the IR spectrum would exhibit characteristic absorption bands for the C-H bonds of the aromatic and aliphatic portions, C-N bonds of the piperazine ring, and potentially the C-I bond. The N-H stretching vibrations, typically seen in the range of 3300-3500 cm⁻¹, would be absent, confirming the disubstituted nature of the piperazine. ycdehongchem.com The C-N stretching vibrations are expected in the 1000-1300 cm⁻¹ region. ycdehongchem.com

| Functional Group | Compound Class | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | Substituted Benzenes | 3000-3100 |

| Aliphatic C-H stretch | Alkanes | 2850-3000 |

| C-N stretch | Amines/Amides | 1000-1300 ycdehongchem.com |

| Aromatic C=C bend | Substituted Benzenes | 690-900 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. In electron ionization (EI) mass spectrometry, benzylpiperazine derivatives typically undergo fragmentation through processes initiated by the nitrogen atoms of the piperazine ring. researchgate.net For this compound, characteristic fragments would be expected from the cleavage of the benzyl and iodobenzyl groups. The mass spectrum of 1-benzylpiperazine (B3395278) (BZP) shows a base peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), and other significant peaks at m/z 134, 56, and the molecular ion at m/z 176. europa.euresearchgate.netnih.govnist.gov

| Technique | Compound | Major Fragment Ions (m/z) |

|---|---|---|

| GC-MS (EI) | 1-Benzylpiperazine (BZP) | 91 (base peak), 134, 56, 176 (M⁺) europa.eunih.govnist.gov |

| GC-MS (EI) | 1-(3-chlorophenyl)piperazine (mCPP) | 154 (base peak), 196, 138, 57 researchgate.net |

| GC-MS (EI) | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 researchgate.net |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For piperazine derivatives, reversed-phase HPLC with a C18 column is commonly employed. unodc.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. researchgate.net Detection is typically achieved using a UV detector. The method can be optimized for both qualitative and quantitative analysis and is crucial for assessing the purity of the final product. researchgate.net

| Parameter | Typical Conditions for Piperazine Derivatives |

|---|---|

| Stationary Phase | Octadecyl silica (C18) unodc.org |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer researchgate.net |

| Detection | UV-Vis Detector |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds like many piperazine derivatives. europa.eu The GC separates the components of a mixture, and the MS provides their mass spectra for identification. This technique is widely used in forensic analysis for the identification of piperazine-based designer drugs. oup.com The fragmentation patterns observed in the mass spectra are key to identifying the specific piperazine derivative. researchgate.net

| Parameter | Typical Conditions for Piperazine Derivatives |

|---|---|

| Stationary Phase | Dimethylpolysiloxane or Trifluoropropyl methyl polysiloxane nih.govnih.gov |

| Detection | Mass Spectrometry (Electron Ionization) europa.eu |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. For piperazine derivatives, silica gel plates are commonly used as the stationary phase, with a variety of solvent systems for the mobile phase. unodc.org Visualization can be achieved under UV light or by using staining reagents like Dragendorff reagent. unodc.org

| Parameter | Typical Conditions for Piperazine Derivatives |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ unodc.orgnih.gov |

| Mobile Phase | Mixtures such as 2-butanone/dimethylformamide/ammonia or isopropanol/ammonia unodc.org |

| Visualization | UV light (254 nm) or chemical staining (e.g., Dragendorff reagent, Iodine vapor) unodc.orgmdpi.com |

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography of related compounds)

For an unambiguous determination of the three-dimensional molecular structure, more advanced techniques are required.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise atomic and molecular structure of a compound in its crystalline state. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. While a crystal structure for this compound is not publicly available, studies on related N,N'-disubstituted piperazines have been published. wm.edubeilstein-journals.org For example, the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine shows the piperazine ring in a chair conformation. researchgate.net Such studies are crucial for understanding the solid-state packing and intermolecular interactions of these molecules.

Application As Molecular Probes and Radiotracers in Preclinical Research

Development of Radiolabeled Analogues for Imaging Research

The development of radiolabeled analogues of benzylpiperazine derivatives is a critical step in creating tools for non-invasive imaging in preclinical research. The process involves the introduction of a radionuclide, such as Iodine-123 ([¹²³I]) or Iodine-125 ([¹²⁵I]), into the molecular structure. [¹²³I]ADAM, for instance, is synthesized by iododestannylation of its corresponding trimethyltin precursor with carrier-free [¹²³I]NaI. nih.gov This method ensures high radiochemical purity, which is essential for accurate imaging results. nih.gov

The rationale behind developing such radiotracers is to enable the visualization and quantification of specific targets, like the serotonin (B10506) transporter, which is implicated in various neuropsychiatric disorders. nih.govnih.gov The choice of the radionuclide is crucial; [¹²³I] is suitable for SPECT imaging in both animals and humans due to its favorable decay characteristics, including a half-life of 13.2 hours and gamma emission at 159 keV.

Another closely related radiolabeled analogue is [¹²⁵I]ADAM, which is primarily used in in vitro and ex vivo autoradiography studies in animal tissues due to its longer half-life. The development of these radiotracers has provided invaluable tools for studying the density and distribution of SERT in the brain.

In Vitro Evaluation of Radioligand Binding Specificity

Before a radiolabeled compound can be used in living subjects, its binding characteristics must be thoroughly evaluated in vitro. For analogues of benzylpiperazine, this involves assessing their affinity and selectivity for the intended molecular target.

[¹²⁵I]ADAM has demonstrated high affinity for the serotonin transporter. In vitro binding assays using rat frontal cortical membrane homogenates showed a dissociation constant (Kd) of 0.15 ± 0.03 nM and a maximum binding site density (Bmax) of 194 ± 65 fmol/mg protein. nih.gov Further studies using cell lines expressing human monoamine transporters confirmed the high affinity of ADAM for SERT, with an inhibition constant (Ki) of 0.013 nM. snmjournals.org

Crucially, the selectivity of the radioligand for its target over other related sites is paramount. ADAM exhibits a high degree of selectivity for SERT over the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET), with over 1,000-fold greater affinity for SERT. snmjournals.org This high selectivity ensures that the signal detected during imaging studies originates specifically from the target of interest, minimizing off-target binding and providing a clearer picture of SERT distribution.

| Parameter | Value | Target | Preparation |

|---|---|---|---|

| Kd | 0.15 ± 0.03 nM | SERT | Rat frontal cortical membrane |

| Bmax | 194 ± 65 fmol/mg protein | SERT | Rat frontal cortical membrane |

| Ki | 0.013 nM | SERT | LLC-PK1 cells expressing human SERT |

| Ki | 840 nM | DAT | LLC-PK1 cells expressing human DAT |

| Ki | 699 nM | NET | LLC-PK1 cells expressing human NET |

Preclinical In Vivo Biodistribution Studies for Probe Evaluation (animal models)

Following successful in vitro characterization, preclinical in vivo biodistribution studies are conducted in animal models to assess the uptake, distribution, and clearance of the radiotracer in a living organism. These studies are vital for determining the optimal imaging time and for verifying that the radiotracer accumulates in regions known to be rich in the target of interest.

Biodistribution studies of [¹²⁵I]ADAM in rats have shown high specific binding in brain regions with high concentrations of SERT, such as the hypothalamus, cortex, striatum, and hippocampus. nih.govsnmjournals.org The specific binding in these areas peaked between 120 and 240 minutes after intravenous injection. nih.govsnmjournals.org For example, the ratio of binding in the hypothalamus to the cerebellum (a region with low SERT density) was 4.3 at 120 minutes post-injection. nih.gov The radioactive material recovered from rat brain homogenates at 120 minutes was primarily the original compound, indicating good in vivo stability. nih.gov

In rabbits, SPECT imaging with [¹²³I]ADAM revealed that the highest activity was in the brain stem, with peak specific binding occurring between 90 and 100 minutes post-injection. nih.gov The target-to-background ratio in the brain stem was 1.89 ± 0.02. nih.gov Preclinical studies in non-human primates using SPECT have also demonstrated the utility of [¹²³I]ADAM, with midbrain-to-cerebellar ratios of approximately 2.25:1 being observed. snmjournals.org

These animal studies confirmed that the in vivo distribution of radiolabeled ADAM analogues corresponds well with the known distribution of serotonin transporters, validating their use for in vivo imaging.

| Animal Model | Radiotracer | Brain Region | Outcome Measure | Time Post-Injection |

|---|---|---|---|---|

| Rat | [¹²⁵I]ADAM | Hypothalamus/Cerebellum Ratio | 4.3 | 120 min |

| Rabbit | [¹²³I]ADAM | Brain Stem Target-to-Background Ratio | 1.89 ± 0.02 | 90-100 min |

| Non-human primate | [¹²³I]ADAM | Midbrain/Cerebellum Ratio | ~2.25 | Not Specified |

Utility in Receptor Mapping and Quantification in Research Models

The ultimate goal of developing these radiotracers is their application in receptor mapping and quantification in research models. By providing a non-invasive window into the brain, these tools allow researchers to study the density and distribution of transporters like SERT in various physiological and pathological states.

Quantitative autoradiography with [¹²³I]ADAM in rat and mouse brains has provided detailed maps of SERT distribution. snmjournals.org These studies have shown that the distribution of [¹²³I]ADAM binding correlates well with SERT density, with the highest specific binding ratios observed in the substantia nigra and dorsal raphe nucleus. snmjournals.org These autoradiographic studies offer high-resolution images that complement the in vivo imaging data. nih.gov

In vivo SPECT imaging with [¹²³I]ADAM has been successfully used to quantify SERT in the brains of healthy human volunteers and in various patient populations. nih.govsnmjournals.orgnih.gov The optimal time for SPECT imaging to quantify SERT has been determined to be between 4 to 6 hours after a single injection, when a state of pseudoequilibrium is reached. snmjournals.orgnih.gov The highest specific uptake of [¹²³I]ADAM is consistently found in the midbrain and thalamus. snmjournals.org These studies have established [¹²³I]ADAM as a valuable tool for in vivo quantification of SERT in the human brain, which is crucial for research into the pathophysiology of depression, anxiety disorders, and other conditions where the serotonergic system is implicated.

Pharmacological Research and Mechanistic Insights Preclinical/in Vitro

Investigation of Central Nervous System (CNS) Activity Mechanisms

Benzylpiperazine derivatives have been extensively investigated for their potential to modulate central nervous system pathologies, particularly neurodegenerative diseases like Alzheimer's disease. The proposed mechanisms of action are often multi-faceted, targeting key components of disease progression.

Research into N,N'-disubstituted piperazine (B1678402) derivatives has revealed their potential to act as anti-amyloid agents. researchgate.net These compounds have been shown to interfere with the metabolism of the amyloid precursor protein (APP), leading to a decrease in the production of amyloid-beta (Aβ) peptides and an increase in the levels of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). researchgate.net The accumulation of Aβ plaques is a hallmark of Alzheimer's disease, and its reduction is a primary therapeutic goal. nih.govnih.gov

Furthermore, some piperazine-based compounds have demonstrated the ability to reduce the hyperphosphorylation of Tau protein, another key pathological feature of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. researchgate.netnih.govmdpi.com By addressing both amyloid and Tau pathologies, these compounds represent a promising multi-target approach to Alzheimer's therapy. researchgate.netjneonatalsurg.comresearchgate.net In silico studies on benzylpiperazine derivatives have suggested their potential as dual-acting inhibitors of both acetylcholinesterase (AChE) and Aβ aggregation, further highlighting their multi-target potential. researchgate.netjneonatalsurg.com

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a well-established strategy for the symptomatic treatment of Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain are increased, which can lead to improvements in cognitive function. nih.gov Numerous benzylpiperidine and benzylpiperazine derivatives have been synthesized and evaluated as potent AChE and BChE inhibitors. nih.govnih.govnih.govnih.gov For instance, certain 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives have shown highly potent and selective inhibition of AChE over BChE. nih.gov Similarly, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine demonstrated potent and selective AChE inhibition. nih.gov

Monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters, have also been identified as targets for piperazine derivatives. nih.gov Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease. Studies on pyridazinobenzylpiperidine derivatives have shown selective and reversible inhibition of MAO-B. nih.gov

Table 1: Inhibitory Activity of Benzylpiperidine and Related Derivatives on Cholinesterases

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | ~34700-fold | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 5.7 | 1250-fold | nih.gov |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | 910 | Not specified | nih.gov |

| Donepezil (Reference) | AChE | 140 | Not specified | nih.gov |

| Ondansetron | AChE | 33,000 | Not specified | researchgate.net |

| Ondansetron | BChE | 2,500 | Not specified | researchgate.net |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Research on Antineoplastic Mechanisms in Cancer Cell Lines

The anticancer potential of piperazine derivatives has been explored in various cancer cell lines, with research focusing on their cytotoxic and anti-proliferative effects.

Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.netnih.gov The mechanism of action for some piperazine derivatives has been linked to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Another avenue of investigation is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. Certain 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have been designed as potential topoisomerase II inhibitors and have shown cytotoxic activity comparable to the established anticancer drug doxorubicin. nih.gov Molecular docking studies suggest these compounds may bind to the DNA-topoisomerase II complex. nih.gov

Furthermore, piperazine-containing thiosemicarbazones have been investigated for their anticancer activity, which is thought to be mediated through the inhibition of ribonucleotide reductase, an iron-containing enzyme essential for DNA synthesis, and the generation of reactive oxygen species (ROS). nih.gov

Table 2: Cytotoxic Activity of Piperazine Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 1-(4-chlorobenzhydryl)-4-(4-fluorobenzoyl)piperazine (5a) | HUH7 (Liver) | 4.64 | nih.gov |

| 1-(4-chlorobenzhydryl)-4-(4-fluorobenzoyl)piperazine (5a) | MCF7 (Breast) | 9.12 | nih.gov |

| 1-(4-chlorobenzhydryl)-4-(4-fluorobenzoyl)piperazine (5a) | HCT-116 (Colon) | 10.23 | nih.gov |

| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) | MCF7 (Breast) | Comparable to Doxorubicin | nih.gov |

GI50 values represent the concentration required to inhibit the growth of 50% of the cells.

Enzyme Modulation Studies

Beyond cholinesterases and monoamine oxidases, benzylpiperazine and related structures have been studied for their ability to modulate other enzyme systems.

One such target is the family of carbonic anhydrases (CAs), which are involved in various physiological processes. researchgate.netnih.govunifi.itnih.govsemanticscholar.org Certain sulfonamide derivatives containing a piperazine scaffold have been identified as inhibitors of various human carbonic anhydrase isoforms, including CA I, II, VII, and XIII. unifi.itsemanticscholar.org In contrast, some piperazine derivatives have been shown to act as activators of specific CA isoforms, such as hCA I, II, and VII. researchgate.netnih.gov The modulation of these enzymes could have therapeutic implications for conditions like glaucoma and neuropathic pain. semanticscholar.org

Additionally, N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides have been identified as potent inhibitors of the NS5B polymerase enzyme of the hepatitis C virus, highlighting the potential of this chemical scaffold in antiviral drug discovery. nih.gov

Other Biological Activities under Investigation (mechanistic focus)

The pharmacological investigation of benzylpiperazine derivatives extends to other areas, including anti-inflammatory and analgesic activities.

A study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, demonstrated both anti-nociceptive and anti-inflammatory effects in preclinical models. nih.gov The mechanism of its anti-nociceptive action was suggested to involve the serotonergic pathway. nih.gov

Furthermore, research on benzylpiperazinyl derivatives has identified potent and selective antagonists of the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is implicated in modulating nociceptive signaling, and its antagonists are being explored as potential treatments for chronic pain, including inflammatory and neuropathic pain. nih.gov

Future Research Directions and Translational Potential

Design of Next-Generation Piperazine-Based Ligands

The core structure of 1-Benzyl-4-(4-iodobenzyl)piperazine provides a robust foundation for the design of next-generation ligands with enhanced potency, selectivity, and pharmacokinetic profiles. Future design strategies will likely focus on several key areas. Structure-activity relationship (SAR) studies have been fundamental in understanding the requirements for binding to specific biological targets. nih.gov For instance, modifications to the benzyl (B1604629) and iodobenzyl moieties can significantly impact affinity and selectivity for targets like the sigma receptors. nih.gov

The design of new ligands often involves a fragment-based approach, where different structural motifs are combined to optimize interactions with a target. The piperazine (B1678402) core itself is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability. nsf.gov Future designs may incorporate alternative aromatic or heterocyclic rings in place of the benzyl group to explore new binding interactions.

Furthermore, the development of bifunctional or dual-targeting ligands represents a promising avenue. By combining the pharmacophore of a piperazine-based ligand with that of another active compound, researchers can create molecules that modulate multiple targets simultaneously, which could be beneficial for complex diseases. acs.orgnih.gov For example, combining a sigma receptor ligand with a histamine (B1213489) H3 receptor antagonist has shown promise in preclinical pain models. acs.orgnih.gov

Exploration of Novel Biological Targets for Research

While the sigma-1 receptor is a well-established target for benzylpiperazine derivatives, the therapeutic potential of these compounds extends to a variety of other biological targets. nih.govnih.gov The presence of the iodine atom in this compound makes it particularly suitable for radiolabeling, enabling its use as a probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to study receptor distribution and density in vivo. nih.gov

Research has indicated that piperazine derivatives can interact with a range of receptors and enzymes. For instance, some piperazine-based compounds have shown affinity for the sigma-2 receptor, which is overexpressed in various tumor cells, suggesting a potential role in cancer diagnosis and therapy. nih.govnih.gov Other identified targets for piperazine derivatives include P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, and various G-protein coupled receptors (GPCRs) and ion channels. scispace.com

The exploration of novel targets is often facilitated by screening campaigns of existing compound libraries against a wide array of biological assays. rsc.org This approach can uncover unexpected activities and open up new therapeutic avenues for this compound and its analogs. The structural similarity of these compounds to known ligands for other receptors, such as dopamine (B1211576) and serotonin (B10506) transporters, also suggests potential cross-reactivity that warrants further investigation.

Advanced Methodologies in Synthesis and Characterization

The synthesis of 1,4-disubstituted piperazines like this compound can be achieved through various synthetic routes. researchgate.net A common method involves the N-alkylation of a monosubstituted piperazine with a suitable benzyl halide. rsc.org For the synthesis of the specific iodo-derivative, a key step can be the iododestannylation of a corresponding tributyltin precursor, which allows for the introduction of radioactive iodine isotopes for imaging studies. nih.gov

Recent advances in synthetic chemistry offer more efficient and versatile methods for preparing piperazine derivatives. These include transition-metal-catalyzed cross-coupling reactions and C-H functionalization techniques, which allow for the direct introduction of substituents onto the piperazine ring with high selectivity. nsf.govnsf.govmdpi.comthieme-connect.com These modern methods can streamline the synthesis of new analogs and expand the chemical space available for drug discovery. nsf.govnsf.govmdpi.comthieme-connect.com

The characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the chemical structure and purity of the synthesized molecules. acs.org For radiolabeled compounds, techniques such as high-performance liquid chromatography (HPLC) are used to determine radiochemical purity and specific activity. nih.gov X-ray crystallography can provide detailed information about the three-dimensional structure of these molecules, which is invaluable for understanding their interaction with biological targets. nih.gov

Integration of In Silico and Experimental Approaches in Drug Discovery Research

The synergy between computational (in silico) and experimental methods has become a cornerstone of modern drug discovery. rsc.org For piperazine-based ligands, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are widely used to predict binding affinities and guide the design of new compounds. rsc.orgtcmsp-e.comnih.govmdpi.com

Molecular docking simulations can provide insights into the binding mode of a ligand within the active site of a target protein, helping to rationalize observed SAR data and suggest modifications to improve binding. rsc.orgtcmsp-e.comnih.gov For example, docking studies of piperazine derivatives with the sigma-1 receptor have helped to identify key amino acid residues involved in the interaction. rsc.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates for experimental testing. mdpi.com Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing the drug-like characteristics of new chemical entities. mdpi.com This integrated approach, combining the predictive power of computational methods with the empirical validation of experimental research, accelerates the drug discovery process and increases the likelihood of identifying potent and effective therapeutic agents. rsc.orgmdpi.com

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Piperazine Derivatives

| Substituent | Coupling Efficiency (%)* | Solubility (mg/mL, DMSO) |

|---|---|---|

| Iodobenzyl | 78 ± 5 | 12.3 |

| Bromobenzyl | 85 ± 3 | 15.8 |

| Chlorobenzyl | 92 ± 2 | 20.1 |

| *Conditions: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 80°C . |

Q. Table 2: Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=10.53, c=15.74 |

| R-factor (%) | 3.8 |

| Disorder Resolution | Partial occupancy (0.94:0.06) for iodobenzyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.